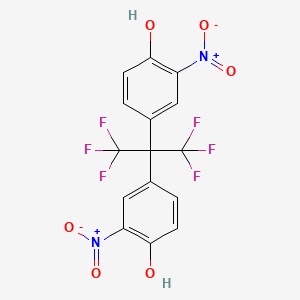

2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane

Vue d'ensemble

Description

2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane is a nitrating agent that can be used to produce explosives and other useful chemicals. It is a white crystalline solid that is highly soluble in organic solvents. The compound is stable under normal conditions but reacts violently with oxidizers, metals, and reducing agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane typically involves the nitration of bisphenol AF. One method involves using bisphenol AF as a starting raw material, 1,2-dichloroethane as a solvent, and nitric acid as a nitrating agent under low-temperature conditions . Another method involves preparing 2,2-bis(4-hydroxyphenyl)hexafluoropropane and allowing it to react with nitric acid in a lower fatty acid .

Industrial Production Methods

The industrial production of this compound involves similar methods but on a larger scale. The process is optimized for high yield and purity, often involving the recycling and repeated use of solvents and reagents to minimize waste and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine hydrate.

Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Reduction: Hydrazine hydrate in methanol with a catalyst such as cerium dioxide-tin oxide.

Substitution: Various organic solvents and catalysts depending on the desired product.

Major Products

Reduction: 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Polymer Chemistry

Monomer for Advanced Materials

The compound serves as a monomer in the synthesis of advanced polymeric materials. Its structure allows for the incorporation of fluorine atoms, which can enhance the thermal and chemical stability of the resultant polymers. Specifically, it can be used to create polybenzoxazoles through polycondensation with dicarboxylic acids like terephthalic acid, resulting in materials that exhibit high thermal resistance and chemical stability .

Vulcanizing Agent

In addition to its role as a monomer, 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane can act as a vulcanizing agent for perfluorinated elastomers. This application is particularly valuable in industries requiring durable and chemically resistant materials .

Coordination Chemistry

Metal Complex Formation

The presence of nitro and hydroxyl functional groups in the compound allows it to form complexes with various metal ions. This property is significant for applications in coordination chemistry, where such complexes can exhibit unique electronic and catalytic properties. The ability to self-assemble into supramolecular structures further enhances its potential in this field.

Synthesis and Production

The synthesis of this compound typically involves nitration of 2,2-bis(4-hydroxyphenyl)hexafluoropropane using nitric acid under controlled conditions. The process yields a high-purity product suitable for various applications .

Mécanisme D'action

The mechanism of action of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane involves its ability to act as a nitrating agent. The nitro groups can participate in various chemical reactions, leading to the formation of new compounds. The hydroxyl groups can also participate in reactions, further expanding its range of applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: This compound is similar in structure but has amino groups instead of nitro groups.

2,2-Bis(4-hydroxyphenyl)hexafluoropropane: This compound lacks the nitro groups and is used as a starting material for the synthesis of 2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane.

Uniqueness

This compound is unique due to its combination of nitro and hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications .

Activité Biologique

2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane is a complex organic compound characterized by its unique molecular structure, which includes a hexafluoropropane moiety and two nitro-substituted aromatic rings. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antioxidant properties, as well as its potential applications in drug development and material sciences.

Chemical Structure and Properties

- Molecular Formula : C18H14F6N2O4

- Molecular Weight : Approximately 366.26 g/mol

- Appearance : White crystalline solid

- Melting Point : 245-248 °C

- Solubility : Slightly soluble in dimethyl sulfoxide (DMSO) and methanol

The presence of nitro groups (–NO2) and hydroxyl groups (–OH) in the structure contributes to its biological activity. Nitroaromatic compounds are known for their diverse biological effects, while hydroxyl groups can enhance antioxidant properties.

Antibacterial and Antifungal Properties

Compounds with similar structures to this compound have been reported to exhibit significant antibacterial and antifungal activities. Nitroaromatic compounds are particularly noted for their effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

The compound's potential as an antibacterial agent could be attributed to the electron-withdrawing nature of the nitro groups, which may enhance reactivity towards bacterial targets.

Case Studies and Research Findings

-

Fluorinated Compounds in Drug Development

The introduction of fluorine atoms in organic compounds often enhances their metabolic stability and lipophilicity, making them suitable candidates for pharmaceutical applications. Research indicates that fluorinated derivatives can improve drug efficacy by altering pharmacokinetic profiles. -

Self-Assembly and Coordination Chemistry

The unique structure of this compound allows for potential self-assembly into supramolecular structures or coordination complexes with metal ions, which could lead to novel materials with tailored properties for various applications. -

Synthesis Methodology

The synthesis typically involves nitration reactions of bisphenol A under controlled conditions to yield high-purity products with significant yields (up to 79%) . This method not only emphasizes the accessibility of the compound for further research but also highlights its synthetic feasibility.

Propriétés

IUPAC Name |

4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxy-3-nitrophenyl)propan-2-yl]-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F6N2O6/c16-14(17,18)13(15(19,20)21,7-1-3-11(24)9(5-7)22(26)27)8-2-4-12(25)10(6-8)23(28)29/h1-6,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRDKGOPQYFYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456413 | |

| Record name | 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73340-33-7 | |

| Record name | 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.